molecular formula C12H10ClI B074024 Diphenyliodonium chloride CAS No. 1483-72-3

Diphenyliodonium chloride

Cat. No. B074024
CAS RN: 1483-72-3
M. Wt: 316.56 g/mol
InChI Key: RSJLWBUYLGJOBD-UHFFFAOYSA-M
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Description

Synthesis Analysis

Diphenyliodonium chloride can be synthesized through reactions involving diphenyliodonium salts with various reagents. For example, its synthesis has been improved for the production of polybrominated diphenyl ethers, showcasing its utility in creating flame retardants and other brominated compounds (Teclechiel, Sundström, & Marsh, 2009).

Molecular Structure Analysis

This compound's structure has been studied through various spectroscopic methods, revealing insights into its complex formation and molecular interactions. For instance, the crystal and molecular structure of related diphenyliodonium halides have been characterized, highlighting the importance of intermolecular interactions in determining the compound's properties (Chernov'yants, Burykin, Starikova, & Rostovskaya, 2012).

Chemical Reactions and Properties

This compound participates in various chemical reactions, such as the efficient synthesis of unsymmetrical diorganyl selenides and sulfides. This demonstrates its role in facilitating cleavage and condensation reactions, thus being pivotal in synthetic chemistry applications (Ranu & Mandal, 2004).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, have been explored to understand its behavior in various solvents and conditions. These properties are crucial for its application in chemical syntheses and material science.

Chemical Properties Analysis

This compound's chemical properties, including reactivity, stability, and interaction with other chemical species, are essential for its wide range of applications. Studies have explored its role as a photoinitiator, demonstrating its ability to initiate polymerization reactions upon light exposure (Padon & Scranton, 2000).

Scientific Research Applications

  • Cytochrome P450 Reductase Inhibition : Diphenyliodonium chloride acts as an irreversible inhibitor of NADPH cytochrome P450 oxidoreductase. It requires the enzyme to be in a reduced state for inactivation, indicating its interaction with the reduced form of the enzyme. Radiolabeled this compound has been used to identify covalent modification sites on the enzyme (Tew, 1993).

  • Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial properties. Its activity is influenced by factors like pH and inoculum size. It has been observed to cause loss of intracellular material in bacteria and inhibit aerobic glucose metabolism (Gerami‐Nejad & Stretton, 1981).

  • Reaction with Reduced Flavins and Flavoproteins : The interaction of this compound with reduced flavins and flavoproteins has been studied, revealing insights into the reaction mechanisms and identifying several flavin-phenyl adducts (Chakraborty & Massey, 2002).

  • Hypoglycemic Agent Properties : Diphenyliodonium has been studied as a hypoglycemic agent, showing effects on glucose concentrations, glucose utilization, and gluconeogenesis in rats (Holland, Clark, Bloxham & Lardy, 1973).

  • Photopolymerization Initiator : Its use in photoinitiating the cationic cross-linking of divinyl ethers has been explored. Diphenyliodonium salts with highly nucleophilic counter anions have shown significant efficiency in initiating vigorous polymerizations (Kahveci, Tasdelen & Yagcı, 2008).

  • Inhibition of Flavoproteins : this compound has been found to inhibit flavoproteins, questioning its use as a specific inhibitor for flavoenzyme-based reactions (Moulton, Martin, Ainger, Cross, Hoare, Doel, Harrison, Eisenthal & Hancock, 2000).

Mechanism of Action

Target of Action

Diphenyliodonium chloride primarily targets Nitric Oxide Synthases (NOS) and NADPH oxidase (NOX) . These enzymes play crucial roles in various biological processes. NOS is responsible for the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes. NOX, on the other hand, is involved in the production of reactive oxygen species (ROS), which are critical for cell signaling and homeostasis .

Mode of Action

This compound acts as a potent and reversible inhibitor of NOS and NOX . By inhibiting these enzymes, it effectively reduces the production of nitric oxide and ROS, thereby modulating the associated signaling pathways .

Biochemical Pathways

The inhibition of NOS and NOX by this compound impacts several biochemical pathways. It affects the Nitric Oxide Signaling pathway , which is involved in vasodilation, neurotransmission, and immune response . Additionally, it influences the Reactive Oxygen Species pathway , which plays a role in cell signaling, regulation of cell growth, and induction of cell death .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

The inhibition of NOS and NOX by this compound leads to a decrease in the production of nitric oxide and ROS. This can result in modulation of cell signaling, reduction of inflammation, and prevention of cell damage . For instance, it has been shown to induce apoptosis in human umbilical vein endothelial cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, its solubility in different solvents can impact its bioavailability and thus its effectiveness .

Safety and Hazards

Diphenyliodonium chloride is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept in a locked up container .

Future Directions

Diphenyliodonium chloride has potential uses in higher wavelength applications . It is also being studied for its effects on flavoprotein enzymes .

Relevant Papers Several papers have been published on this compound. For instance, a paper titled “Reaction of Reduced Flavins and Flavoproteins with this compound” discusses the reaction of this compound with free reduced flavins . Another paper titled “Novel photoacid generators for cationic photopolymerization” discusses the use of this compound as a photoacid generator .

properties

IUPAC Name

diphenyliodanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJLWBUYLGJOBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-84-0 (Parent)
Record name Iodonium, diphenyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60883679
Record name Iodonium, diphenyl-, chloride (1:1)
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Molecular Weight

316.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1483-72-3
Record name Diphenyliodonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, diphenyl-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonium, diphenyl-, chloride (1:1)
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Record name Iodonium, diphenyl-, chloride (1:1)
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Record name Diphenyliodonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does diphenyliodonium chloride exert its effects in biological systems?

A1: this compound acts primarily as an inhibitor of flavoenzymes, which require flavin molecules like FAD and FMN for their activity. It functions as a mechanism-based inactivator, meaning it requires the enzyme to be catalytically active to exert its inhibitory effect. []

Q2: What are the specific targets and downstream consequences of this compound inhibition?

A2: this compound effectively targets NADPH-cytochrome P450 reductase (CYPRED), a crucial enzyme involved in various metabolic pathways. [] It also inhibits nitric oxide synthases (NOS), particularly the inducible nitric oxide synthase (iNOS). [, ] Inhibition of these enzymes disrupts nitric oxide (NO) production, impacting various physiological processes. [, , ]

Q3: Can this compound differentiate between different NOS isoforms?

A3: Research suggests that this compound demonstrates limited selectivity between NOS isoforms. While it effectively inhibits both neuronal NOS (nNOS) and iNOS, the concentrations required to inhibit nNOS are generally higher in certain cell types like GH3 pituitary cells. []

Q4: How does this compound affect NADPH oxidase activity?

A4: this compound inhibits NADPH oxidase, an enzyme responsible for generating reactive oxygen species (ROS). This inhibition significantly impacts cellular processes influenced by ROS, including cell signaling, proliferation, and immune responses. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H10ClI, and its molecular weight is 316.54 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided papers don't explicitly list spectroscopic data, techniques like NMR and mass spectrometry are commonly used to characterize this compound and its derivatives. [, ] UV-Vis spectroscopy is also employed to study its interactions with other molecules, particularly in photochemical reactions. [, ]

Q7: What is the role of this compound in photopolymerization reactions?

A9: this compound acts as a photoinitiator in various photopolymerization reactions. Upon exposure to UV or visible light, it undergoes photolysis, generating reactive phenyl radicals that initiate polymerization. [, , ]

Q8: How does this compound contribute to the efficiency of three-component photoinitiator systems?

A10: In these systems, this compound plays a dual role. It regenerates the original dye by reacting with the dye-based radical, which is primarily involved in termination reactions. Simultaneously, it generates phenyl radicals, actively participating in the initiation of polymerization, thereby enhancing overall efficiency. [, , ]

Q9: Are there other catalytic applications of this compound?

A11: Beyond photopolymerization, this compound is utilized in organic synthesis as an arylating agent. For instance, it facilitates the formation of aryl-cobalamin derivatives by reacting with reduced forms of vitamin B12. []

Q10: What analytical techniques are commonly employed to study this compound?

A10: Various analytical techniques are used to characterize and quantify this compound. These include:

  • Spectroscopy: UV-Vis spectroscopy is used to study its photochemical properties and interactions with other molecules. [, ]
  • Chromatography: High-performance liquid chromatography (HPLC) can be used to separate and quantify this compound in complex mixtures. []
  • Electrochemistry: Electrochemical techniques are used to study its redox properties and its use in surface modifications. []
  • Mass Spectrometry: Mass spectrometry is employed to determine its molecular weight and characterize its derivatives. [, ]

Q11: Is there any information on the environmental impact and degradation of this compound?

A11: Specific data on the environmental fate and ecotoxicological effects of this compound are limited in the provided research. Given its use in various applications, including photopolymerization and organic synthesis, investigating its potential environmental impact and degradation pathways is crucial for responsible use and disposal.

Q12: What are the potential alternatives and substitutes for this compound in its various applications?

A17: Alternatives depend on the specific application. In photopolymerization, other photoinitiators like camphorquinone-based systems or alternative onium salts can be considered. [] In organic synthesis, different arylating reagents may be suitable depending on the desired transformation.

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